molecular formula C28H35Cl2NO5S B612071 AMG-232 CAS No. 1352066-68-2

AMG-232

Numéro de catalogue: B612071
Numéro CAS: 1352066-68-2
Poids moléculaire: 568.6 g/mol
Clé InChI: DRLCSJFKKILATL-YWCVFVGNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Navtemadlin est un inhibiteur puissant et sélectif de la protéine murine double minute 2 (MDM2). Ce composé est conçu pour restaurer l'activité de la protéine suppresseur de tumeur p53, qui est souvent dysrégulée dans divers cancers. En inhibant MDM2, Navtemadlin contribue à la réactivation de p53, conduisant à l'induction de l'apoptose dans les cellules cancéreuses qui portent le p53 de type sauvage .

Applications De Recherche Scientifique

Introduction to Navtemadlin

Navtemadlin, also known as KRT-232, is a novel oral inhibitor of the MDM2 protein, which negatively regulates the tumor suppressor protein p53. This compound has garnered attention for its therapeutic potential in treating various hematological malignancies, particularly myelofibrosis, a type of bone marrow cancer characterized by the overproduction of fibrous tissue. The following sections explore the scientific research applications of navtemadlin, focusing on its efficacy, mechanisms of action, and clinical trial outcomes.

Key Mechanisms

  • Inhibition of MDM2 : Prevents negative regulation of p53.
  • Induction of Apoptosis : Promotes programmed cell death in cancerous cells.
  • Synergistic Effects : Works effectively in combination with other therapies, such as JAK inhibitors.

Myelofibrosis Treatment

Navtemadlin has shown promising results in clinical trials for patients with myelofibrosis, particularly those who are refractory to JAK inhibitors. The BOREAS trial demonstrated significant clinical benefits:

  • Spleen Volume Reduction : Nearly tripled reductions in spleen volume compared to best available therapy (BAT).
  • Symptom Improvement : 24% of patients achieved a total symptom score reduction of at least 50%, compared to 12% in the BAT group .
  • Bone Marrow Fibrosis Reduction : 48% of patients experienced improved bone marrow fibrosis .

Combination Therapy with Ruxolitinib

The combination of navtemadlin with ruxolitinib has been explored for its enhanced efficacy. In the KRT-232-109 trial:

  • Spleen Volume Reduction : Achieved significant improvements among patients with TP53 wild-type myelofibrosis.
  • Total Symptom Score Improvement : Notable reductions were observed, indicating enhanced quality of life for patients .

BOREAS Trial Overview

The BOREAS trial was a pivotal phase III study comparing navtemadlin monotherapy against BAT in patients with JAK inhibitor-refractory myelofibrosis. Key findings include:

Outcome MeasureNavtemadlin GroupBest Available Therapy Group
Spleen Volume Reduction ≥ 35%15%5%
Total Symptom Score Reduction ≥ 50%24%12%
Bone Marrow Fibrosis Improvement48%24%

These results underscore navtemadlin's potential as a disease-modifying agent in myelofibrosis treatment .

Long-Term Efficacy and Safety Profile

Navtemadlin's long-term efficacy was highlighted by sustained responses beyond 48 weeks, with some patients remaining on therapy for over two years. The safety profile was manageable, with gastrointestinal toxicity and thrombocytopenia being the most common adverse events. Both side effects were reversible and manageable .

Mécanisme D'action

Target of Action

AMG-232, also known as Navtemadlin, is a potent and selective inhibitor of the MDM2-p53 interaction . The primary target of this compound is the MDM2 protein , an E3-ubiquitin ligase that facilitates proteasomal degradation of p53 . MDM2 is often amplified in cancer, leading to accelerated tumor growth .

Mode of Action

This compound binds to MDM2 with picomolar affinity . This binding inhibits the MDM2–p53 interaction, thereby preventing the degradation of p53 . As a result, p53 activity is robustly induced, leading to cell-cycle arrest and inhibition of tumor cell proliferation .

Biochemical Pathways

The activation of p53 by this compound leads to the regulation of several critical cellular processes such as cell-cycle control, DNA repair, senescence, and apoptosis . This downstream response protects cells from replicating harmful genetic lesions that can lead to deregulated growth and tumor development .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with advanced solid tumors or multiple myeloma . This compound demonstrated acceptable safety and dose-proportional pharmacokinetics . .

Result of Action

This compound treatment results in the inhibition of in vivo growth of several tumor xenografts and leads to complete and durable regression of MDM2-amplified tumors via growth arrest and induction of apoptosis . It also enhances T-cell killing of cancer cells, potentiating tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment .

Action Environment

The efficacy of this compound can be influenced by the expression levels of MDM2 in tumor cells. High MDM2-expressing cell lines show relative resistance to this compound . Moreover, the combination of this compound with other treatments, such as immune checkpoint inhibitors, can enhance its efficacy .

Analyse Biochimique

Biochemical Properties

AMG-232 binds the MDM2 protein with picomolar affinity . It robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . The interaction of this compound with MDM2 prevents the proteasomal degradation of p53, a critical tumor suppressor .

Cellular Effects

This compound has demonstrated in vivo antitumor activity in several tumor xenograft models . It leads to complete and durable regression of MDM2-amplified SJSA-1 tumors via growth arrest and induction of apoptosis . This compound also sensitizes high MDM2-expressing tumor cells to T-cell-mediated killing .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the MDM2-p53 interaction . This leads to the upregulation of p53 and its downstream signaling pathways, resulting in cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound demonstrates robust antitumor efficacy over time in laboratory settings . It has shown to inhibit the in vivo growth of several tumor xenografts and led to complete and durable regression of MDM2-amplified SJSA-1 tumors .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated in vivo antitumor activity and led to complete tumor regression of MDM2 amplified SJSA-1 tumors . The dosage effects of this compound vary with different dosages, with significant antitumor efficacy observed at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the MDM2-p53 protein-protein interaction . By inhibiting this interaction, this compound prevents the degradation of p53, thereby influencing various metabolic processes regulated by p53 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the MDM2 protein .

Subcellular Localization

This compound is likely to be localized in the nucleus due to its interaction with the MDM2 protein, which is primarily a nuclear protein

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Navtemadlin est synthétisé par une série de réactions chimiques impliquant la formation d'intermédiaires clés. La voie synthétique comprend généralement les étapes suivantes :

  • Formation de la structure de base par une réaction de condensation.
  • Introduction de groupes fonctionnels par des réactions de substitution.
  • Purification et cristallisation pour obtenir le produit final.

Méthodes de production industrielle : Dans un contexte industriel, la production de Navtemadlin implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions : Navtemadlin subit diverses réactions chimiques, notamment :

    Oxydation : Navtemadlin peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans Navtemadlin.

    Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de Navtemadlin.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Navtemadlin avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

4. Applications de recherche scientifique

Navtemadlin a une large gamme d'applications dans la recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier l'interaction p53-MDM2 et pour développer de nouvelles thérapies anticancéreuses.

    Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de p53 dans la régulation du cycle cellulaire et l'apoptose.

    Médecine : En cours d'investigation dans des essais cliniques pour le traitement de divers cancers, notamment la leucémie myéloïde aiguë et le mélanome.

    Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant la voie p53

5. Mécanisme d'action

Navtemadlin exerce ses effets en se liant à la protéine MDM2, empêchant ainsi MDM2 d'interagir avec p53. Cette inhibition conduit à la stabilisation et à l'activation de p53, qui à son tour induit l'expression de gènes pro-apoptotiques. L'activation de ces gènes entraîne le déclenchement de l'apoptose dans les cellules cancéreuses. Les principales cibles moléculaires de Navtemadlin sont MDM2 et p53, et les voies impliquées comprennent la voie de signalisation p53 .

Comparaison Avec Des Composés Similaires

Navtemadlin est unique parmi les inhibiteurs de MDM2 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

Navtemadlin se distingue par sa capacité à induire une inhibition robuste de la croissance tumorale et son potentiel d'utilisation dans des thérapies combinées .

Activité Biologique

Navtemadlin (KRT-232) is a novel MDM2 inhibitor that has shown promising biological activity in the treatment of relapsed or refractory myelofibrosis (MF). This compound acts primarily by enhancing the function of the p53 tumor suppressor protein, which plays a critical role in regulating cell cycle, apoptosis, and genomic stability. The following sections detail the biological activity of navtemadlin, supported by clinical trial data, case studies, and relevant research findings.

Navtemadlin targets the MDM2 protein, a negative regulator of p53. By inhibiting MDM2, navtemadlin stabilizes p53, leading to enhanced transcription of genes involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in myelofibrosis, where aberrant signaling pathways contribute to disease progression and poor patient outcomes.

Phase 3 BOREAS Trial

The phase 3 BOREAS trial (NCT03930732) evaluated the efficacy of navtemadlin in patients with relapsed or refractory myelofibrosis. Key findings from this trial include:

  • Patient Demographics : 183 patients were enrolled, with 123 receiving navtemadlin and 60 receiving best available therapy (BAT).
  • Dosage : Navtemadlin was administered at 240 mg daily for seven days followed by a 21-day drug holiday.
  • Primary Endpoint : The primary endpoint was spleen volume response (SVR) at 24 weeks.

Results Summary

Parameter Navtemadlin Arm (n=123) BAT Arm (n=60)
Median Reduction in CD34+ Cells68% at 12 weeks52% at 12 weeks
Median Reduction in CD34+ Cells70% at 24 weeks38% at 24 weeks
Median Reduction in CD34+ Cells76% at 36 weeks33% at 36 weeks
Reduction in Driver Gene VAF21% (≥50%)12% (≥50%)
Improvement in Bone Marrow Fibrosis47% improved by ≥1 grade24% improved by ≥1 grade

These results indicate that navtemadlin significantly reduces circulating CD34+ cells and driver gene variant allele frequency (VAF), which are critical biomarkers for myelofibrosis severity.

Biological Markers and Disease Burden

Navtemadlin's treatment effects extend beyond cellular reductions. The compound has been associated with a decrease in pro-inflammatory cytokines over a period of up to 48 weeks. Notable cytokines measured included:

  • TNFα
  • IL-6
  • CRP
  • IL-8
  • TGF-β

This reduction suggests that navtemadlin may also mitigate inflammatory processes associated with myelofibrosis.

Case Studies

In an open-label, multicenter phase 1b/2 study, navtemadlin demonstrated dose-dependent activity against leukemic cell burdens. Patients treated with navtemadlin showed significant improvements in overall survival compared to historical controls.

One notable case involved a patient who exhibited a complete molecular response after six months of navtemadlin treatment, correlating with substantial reductions in both CD34+ cell counts and driver gene VAF.

Future Directions

The ongoing POIESIS study (NCT06479135) will further explore navtemadlin's efficacy when combined with ruxolitinib in JAK inhibitor-naive patients. This study aims to assess whether the combination therapy can enhance clinical outcomes compared to monotherapy.

Propriétés

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025652
Record name AMG-232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352066-68-2
Record name Navtemadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navtemadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMG-232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAVTEMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of KRT-232?

A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]

Q2: What are the downstream effects of p53 activation by KRT-232?

A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:

  • Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]
  • Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]
  • Senescence: Induction of a senescent phenotype in tumor cells. []
  • Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []
  • Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []

Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?

A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]

Q4: What is the full chemical name and molecular formula of KRT-232?

A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []

Q5: What is the molecular weight of KRT-232?

A: The molecular weight of KRT-232 is 568.6 g/mol. []

Q6: How is KRT-232 absorbed and metabolized in the body?

A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []

Q7: How is KRT-232 eliminated from the body?

A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]

Q8: Are there any factors that influence KRT-232 exposure?

A8: Yes, several factors can influence KRT-232 exposure.

  • Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []
  • C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []
  • Age: Older patients tend to have higher KRT-232 exposure. []
  • Sex: Men have lower relative bioavailability of KRT-232 compared to women. []

Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?

A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]

Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?

A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:

  • Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]
  • Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]

Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?

A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.

Q12: Are there specific drug delivery strategies being explored for KRT-232?

A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.

Q13: What analytical methods are used to study KRT-232?

A13: Several analytical methods are employed to study KRT-232 and its effects:

  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []
  • Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]
  • Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]
  • Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []
  • Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.